molecular formula C14H17Cl3O4 B165559 2,4,5-T butoxyethyl ester CAS No. 2545-59-7

2,4,5-T butoxyethyl ester

Cat. No.: B165559
CAS No.: 2545-59-7
M. Wt: 355.6 g/mol
InChI Key: GLDWASBMYWLQGG-UHFFFAOYSA-N
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Description

2,4,5-T butoxyethyl ester, also known as 2-butoxyethyl 2-(2,4,5-trichlorophenoxy)acetate, is a chemical compound with the molecular formula C14H17Cl3O4 and a molecular weight of 355.64 g/mol . It is an ester derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural settings for weed control due to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T butoxyethyl ester typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with butoxyethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted starting materials, yielding the desired ester product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-T butoxyethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and butoxyethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    2,4-D butoxyethyl ester: Another herbicide with similar properties but different molecular structure.

    2,4,5-T isooctyl ester: A variant of 2,4,5-T with a different ester group.

    2,4,5-T ethyl ester: Another ester derivative of 2,4,5-trichlorophenoxyacetic acid.

Uniqueness: 2,4,5-T butoxyethyl ester is unique due to its specific ester group, which influences its solubility, volatility, and overall herbicidal efficacy. Compared to other esters, it may offer different environmental persistence and bioavailability, making it suitable for specific agricultural applications .

Properties

IUPAC Name

2-butoxyethyl 2-(2,4,5-trichlorophenoxy)acetate
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InChI

InChI=1S/C14H17Cl3O4/c1-2-3-4-19-5-6-20-14(18)9-21-13-8-11(16)10(15)7-12(13)17/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDWASBMYWLQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3O4
Source PubChem
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DSSTOX Substance ID

DTXSID3041328
Record name 2,4,5-T-butotyl
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear viscous liquid; [MSDSonline]
Record name 2,4,5-T butoxyethanol ester
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Flash Point

265-420 °F (OPEN CUP) /2,4,5-T ESTERS/
Record name 2,4,5-T BUTOXYETHANOL ESTER
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Solubility

Insol in water, sol in oils
Record name 2,4,5-T BUTOXYETHANOL ESTER
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Vapor Pressure

0.0000015 [mmHg], 1.5X10-6 mm Hg at 25 °C
Record name 2,4,5-T butoxyethanol ester
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Mechanism of Action

In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/
Record name 2,4,5-T BUTOXYETHANOL ESTER
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Impurities

2,3,7,8-Tetrachlorodibenzo-1,4-dioxin ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm. /2,4,5-T alkyl esters/, ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/
Record name 2,4,5-T BUTOXYETHANOL ESTER
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CAS No.

2545-59-7
Record name 2,4,5-T Butoxyethyl ester
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Record name 2,4,5-T-butotyl [ISO]
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Record name 2,4,5-T-butotyl
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Record name 2-butoxyethyl 2,4,5-trichlorophenoxyacetate
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Record name 2,4,5-T-BUTOTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings of the research on the effects of 2,4,5-T butoxyethyl ester on Drosophila melanogaster?

A1: This research revealed that exposure to this compound, even at low concentrations, can significantly impact Drosophila melanogaster reproduction. Specifically, a concentration of 250 ppm in the food reduced fertility by approximately 50% []. Furthermore, disturbances in egg follicle development were observed even at a concentration of 1 ppm []. The study also found that the compound can cause chromosomal abnormalities in fully developed oocytes, highlighting its potential to induce genetic damage []. Interestingly, adult female flies demonstrated a relatively higher tolerance to lethal effects, with an LD50 value of around 4700 ppm [].

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